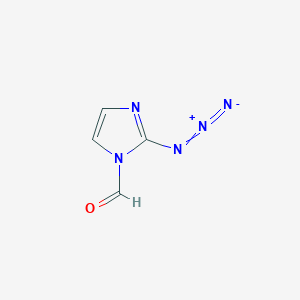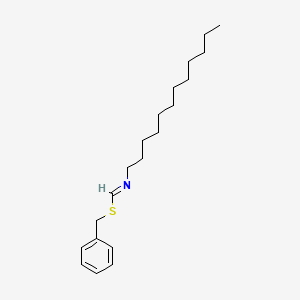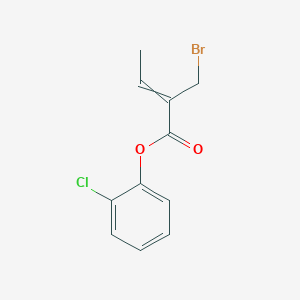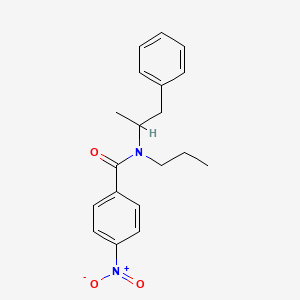![molecular formula C14H10O2 B14514392 3-Methyl-1H-naphtho[1,2-c]pyran-1-one CAS No. 63542-35-8](/img/structure/B14514392.png)
3-Methyl-1H-naphtho[1,2-c]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-naphtho[1,2-c]pyran-1-one is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their unique structural framework, which includes a fused pyran ring and a naphthalene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one can be achieved through various methods. One common approach involves the multicomponent condensation of 2-naphthol, aldehydes, and β-ketoesters in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Applications De Recherche Scientifique
3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 3-Methyl-1H-naphtho[1,2-c]pyran-1-one include other naphthopyrans such as:
- 1H-Naphtho[2,1-b]pyran
- 1H-Naphtho[2,3-c]pyran-1-one
- 3-Acetoacetyl-7-methylpyrano[4,3-b]pyran-2,5-dione .
Uniqueness
This compound is unique due to its specific structural features and the presence of a methyl group at the 3-position. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other naphthopyrans .
Propriétés
Numéro CAS |
63542-35-8 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-methylbenzo[h]isochromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3 |
Clé InChI |
VKHRTXHNGXOMBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)



![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)





![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)

